molecular formula C9H11BrO2 B132307 3,5-Dimethoxybenzyl bromide CAS No. 877-88-3

3,5-Dimethoxybenzyl bromide

Cat. No. B132307
CAS RN: 877-88-3
M. Wt: 231.09 g/mol
InChI Key: BTHIGJGJAPYFSJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzyl bromide is a chemical compound that has been studied for its potential use as a building block in the synthesis of various materials, including dendritic structures and pharmaceutical intermediates. Its molecular structure includes a benzyl bromide moiety with two methoxy groups at the 3 and 5 positions of the aromatic ring, which significantly influences its reactivity and physical properties .

Synthesis Analysis

The synthesis of 3,5-dimethoxybenzyl derivatives has been explored in several studies. For instance, the practical generation of 3,5-dimethoxybenzyllithium, an organometallic compound derived from 3,5-dimethoxybenzyl methyl ether, has been achieved through reductive lithiation. This compound serves as a versatile intermediate for the synthesis of 5-substituted resorcinols, demonstrating the utility of 3,5-dimethoxybenzyl bromide in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3,5-dimethoxybenzyl bromide has been determined using powder X-ray diffraction data. The study revealed significant differences in structural properties when compared to its closely related compound, 3,4,5-trimethoxybenzyl bromide, despite the presence of only one additional methoxy group. These structural variations can have profound effects on the compound's reactivity and potential applications .

Chemical Reactions Analysis

3,5-Dimethoxybenzyl bromide undergoes various chemical reactions due to the presence of the reactive bromide leaving group. For example, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups has been examined, revealing insights into the generation of isomeric trienes and their solvolytic reactivity. Such studies highlight the compound's SN1 reactivity with an early transition state, which is crucial for understanding its behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethoxybenzyl bromide are influenced by its molecular structure. The presence of methoxy groups can affect the compound's solubility, boiling point, and stability. Additionally, the bromide group can participate in various substitution reactions, making it a valuable compound in organic synthesis. The structural and electronic properties of related methoxy derivatives of benzyl bromide have been discussed, with emphasis on their potential applications in nonlinear optical materials, indicating that such compounds can have unique and desirable properties for advanced materials science .

Scientific Research Applications

Structural Analysis and Powder X-ray Diffraction 3,5-Dimethoxybenzyl bromide has been studied for its structural properties, particularly through powder X-ray diffraction techniques. The structural determination was pivotal for understanding its potential as a building block in the synthesis of dendritic materials. Notably, the structural differences between 3,5-dimethoxybenzyl bromide and its closely related compounds significantly influence their material properties (Pan et al., 2005).

Intermediate in Synthesis 3,5-Dimethoxybenzyl bromide is noted for its role as a key intermediate in various synthetic processes. For instance:

  • It has been used in the efficient synthesis of 3,5-dimethoxyhomophthalic acid, which is crucial for creating natural isocoumarins like agrimonolide and achlisocoumarin 1 (Saeed et al., 2003).
  • It serves as a precursor in the synthesis of N-(3',5'-dimethyl-4'-hydroxybenzyl)-N-tosyl-3,4-dimethoxybenzyl amine, a significant intermediate for crafting isoindolines (Raju et al., 2007).
  • The compound plays a role in the creation of new stilbenes, with studies discussing its use in various reaction processes, including cyaniding, hydrolysis, condensation, and demethylation (Yong-mei, 2008).

Dendrimer Synthesis and Structural Aspects The compound is also a precursor in the synthesis of dendrimer materials. The structural properties of 3,5-dimethoxybenzyl alcohol, a related compound, in the solid state are crucial for the development of higher-generation dendrimer materials within its family (Pan et al., 2004).

Generation of Organometallic Compounds The reductive lithiation of 3,5-dimethoxybenzyl methyl ether leads to the generation of 3,5-dimethoxybenzyllithium. This organometallic compound is a versatile intermediate in synthesizing a variety of substituted natural and non-natural resorcinols (Azzena et al., 2003).

Safety And Hazards

3,5-Dimethoxybenzyl bromide is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It is advised to avoid breathing dust, to wear protective clothing, and to handle it in a well-ventilated area . In case of contact with skin or eyes, it is recommended to rinse with water and seek medical attention .

Relevant Papers The paper “Structural properties of methoxy derivatives of benzyl bromide” discusses the structure determination of 3,5-dimethoxybenzyl bromide and its potential use as building blocks for the synthesis of dendritic materials .

properties

IUPAC Name

1-(bromomethyl)-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHIGJGJAPYFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361564
Record name 3,5-Dimethoxybenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxybenzyl bromide

CAS RN

877-88-3
Record name 3,5-Dimethoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxybenzyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID20361564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus tribromide (0.4 eq) was added to the alcohol 304 (25 g, 0.13 mol) in THF (100 mL) very slowly at −10° C. and the mixture which resulted was stirred for 15-30 min at the same temperature. By this time all the starting material had disappeared (TLC). The reaction mixture was quenched by addition of ice-cold H2O (100 mL) and then filtered through a Buchner funnel. The filtrate was diluted with brine (100 mL) and extracted with EtOAc (3×300 mL). The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The crude oil was purified by FCC (20% ethylacetate in hexane) to afford the bromide 305 as a white solid (92%)a: 1H NMR (500 MHz, CDCl3) δ 6.61 (2H, d, J=2.3 Hz), 6.46 (1H, t, J=2.3 Hz), 4.5 (2H, s), 3.85 (6H, s). 13C NMR (125 MHz, CDCl3): δ 161.3, 140.2, 107.4, 101.0, 55.8, 34.1. The spectral data for 305 were in excellent accord with data previously reported on it (Seidel et al., 1990)1. This material was employed directly in the next step.
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25 g
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100 mL
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Yield
92%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

22 g of 3,5-dimethoxybenzyl alcohol were reacted with 50 ml of phosphorus tribromide with ice cooling and the reaction mixture was heated for 30 minutes at 80° C. For workup, the reaction mixture was poured into ice water and extracted with methyl-tert-butyl ether. The organic phases were combined, dried, and concentrated. 23 g of 3,5-dimethoxybenzyl bromide were obtained as an oil.
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22 g
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50 mL
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ice water
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Synthesis routes and methods IV

Procedure details

(Snyder et al., Angewandte Chemie International Edition 2007, 46, 8186-8191.) To a stirred solution of 5 (17.5 g, 104 mmol, 1 equiv) in CH2Cl2 (500 mL) at 0° C. was added PBr3 (12.1 mL, 125 mmol, 1.2 equiv) dropwise. The reaction mixture was slowly allowed to warm to room temperature and stir for 3 h. The crude mixture was quenched with a saturated solution of aqueous. NaHCO3 and allowed to stir at room temperature for 1 h. The organic layer was separated and the aqueous layer was extracted with Et2O. The organic layers were combined, dried (MgSO4), filtered, and concentrated under reduced pressure to give 22.2 g (92% yield) of 6 as a white solid: Mp 70-72° C.; Rf 0.75 (EtOAc/hexanes, 1:2); IR (CDCl3) 2999, 2954, 1596, 1458, 1428, 1345, 1323, 1297, 1204, 1152, 1062, 930 cm−1; 1H NMR (400 MHz, CDCl3) δ 6.54 (d, 2 H, J=2.0 Hz), 6.39 (d, 1H, J=2.4 Hz), 4.42 (s, 2 H), 3.79 (s, 6 H); 13C NMR (150 MHz, CDCl3) δ 160.9, 139.7, 106.9, 100.6, 55.4, 33.6. Characterization matches that reported by Snyder et al. (Angewandte Chemie International Edition 2007, 46, 8186-8191.)
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17.5 g
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12.1 mL
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500 mL
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Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
Z Pan, EY Cheung, KDM Harris, EC Constable… - Powder …, 2005 - cambridge.org
Structure determination of 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide has been carried out from laboratory powder X-ray diffraction data using the direct-space …
Number of citations: 3 www.cambridge.org
H Newman, A Durante - The Journal of Organic Chemistry, 1966 - ACS Publications
The straightforward behavior of 3, 5-dimethoxy toluene, its-acetoxy derivative, and 2-chloro-3, 5-dimethoxybenzyl bromide toward acylation with isoeverninic acid acetate (5) is …
Number of citations: 0 pubs.acs.org
DP DeCosta, N Howell, AL Pincock… - The Journal of …, 2000 - ACS Publications
The photochemistry of 3,5-dimethoxybenzyl compounds with the leaving groups acetate (1a), chloride (1b), bromide (1c), iodide (1d), diethyl phosphate (1e), and trimethylamine (1f), as …
Number of citations: 26 pubs.acs.org
JR Cannon, PK Cheong, CJ Fallick… - Australian Journal of …, 1973 - CSIRO Publishing
Alkylation of 3,5-dimethoxy-α-(methylsulphonyl)acetophenone followed by reduction of the resulting monoalkylated products with zinc and acetic acid afforded the corresponding 5-n-…
Number of citations: 12 www.publish.csiro.au
A Saeed, NH Rama, M Arfan - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
3,5‐Dimethoxyhomophthalic acid was prepared efficiently in three steps, from 3,5‐dimethoxybenzyl bromide via rhodium‐catalyzed direct carbonylation to 3,5‐dimethoxyphenylacetic …
Number of citations: 18 onlinelibrary.wiley.com
DC Appleton, B Brocklehurst, J McKenna… - Journal of the …, 1980 - pubs.rsc.org
The photolysis of benzyl chloride, bromide, iodide, and acetate, and 3,5-dimethoxybenzyl bromide and acetate in methanol and t-butyl alcohol have been examined, and also 3,5-…
Number of citations: 29 pubs.rsc.org
YC Wang, CH Lin, CM Chen, JP Liou - Tetrahedron letters, 2005 - Elsevier
A concise synthesis of denbinobin is described via an intramolecular free radical cyclization and Fremy’s salt mediated oxidation as a key reactions. A seven-step process starting from …
Number of citations: 18 www.sciencedirect.com
송현정 - 2004 - dspace.ewha.ac.kr
This thesis describes face-selectivity of Cyclodextrins in [2]rotaxane and [2]pseudorotaxane formation of decamethylene chain linked carbazole-viologen compounds and self-inclusion …
Number of citations: 0 dspace.ewha.ac.kr
YS Zhu, SN Luo, YJ Shen, HX Yu, B Chen… - Chinese Journal of …, 2006 - sioc-journal.cn
3, 5-Dimethoxybenzyl bromide (4) reacted with sodium cyanide to form 3, 5-dimethoxybenzyl nitrile (5), which was transformed into 3, 5-dimethoxyphenylacetic acid (6) via hydrolysis. …
Number of citations: 2 sioc-journal.cn
JW Park, HJ Song - Organic Letters, 2004 - ACS Publications
Capping the α-cyclodextrin (α-CD) complex of 1-(N-carbazole)-10-[4-(4-pyridinio)-1-pyridinio]decane with 3,5-dimethoxybenzyl bromide in DMF gives two isomeric [2]rotaxanes, 2a and …
Number of citations: 56 pubs.acs.org

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